molecular formula C16H22N2O2 B2766575 N-cyclopentyl-2-phenylmorpholine-4-carboxamide CAS No. 1147695-30-4

N-cyclopentyl-2-phenylmorpholine-4-carboxamide

Cat. No. B2766575
M. Wt: 274.364
InChI Key: VUCMWMOLYSZVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopentyl-2-phenylmorpholine-4-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . In the title compound, the urea-type NC=ON moiety is inclined to the phenyl ring, and the morpholine ring has a chair conformation .

Scientific Research Applications

Antitumor Activities and DNA-Intercalating Agents

  • DNA-Intercalating Agents : A study investigated the structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, aiming to develop "minimal" DNA-intercalating agents with low DNA-binding constants. Despite low in vitro cytotoxicities, some compounds showed moderate in vivo antileukemic effects. Interestingly, these compounds did not exhibit cross-resistance to an amsacrine-resistant P388 cell line, suggesting they might act through mechanisms other than interaction with topoisomerase II (Denny, Rewcastle, & Baguley, 1990).

Structural Characterization and Synthesis

  • Crystal Structure Characterization : The synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, with a variety of aryl substituents, were reported. One of the compounds, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was further characterized by a single crystal X-ray diffraction study, revealing the cyclohexane ring adopts a chair conformation stabilized by an intramolecular hydrogen bond (Özer, Arslan, VanDerveer, & Külcü, 2009).

Histone Deacetylase Inhibition

  • HDAC Inhibition for Antitumor Activity : CI-994 (N-acetyldinaline), an antitumor cytostatic agent under clinical trial, was found to inhibit histone deacetylase (HDAC), leading to histone hyperacetylation in HCT-8 colon carcinoma cells. This inhibition suggests a molecular mechanism for its antitumor activity, highlighting the therapeutic potential of modulating histone acetylation (Kraker, Mizzen, Hartl, Miin, Allis, & Merriman, 2003).

Novel Antitumor Compounds

  • 2-Cyanoaziridine-1-carboxamides : Research on 2-cyanoaziridine-1-carboxamides revealed their activity against various solid and hematological tumor cells, including strains resistant to known chemotherapy agents. The study emphasizes the importance of substituent lipophilicity for potency, showcasing the potential of these compounds for antitumor applications (Iyengar, Dorr, Alberts, Hersh, Salmon, & Remers, 1999).

properties

IUPAC Name

N-cyclopentyl-2-phenylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(17-14-8-4-5-9-14)18-10-11-20-15(12-18)13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCMWMOLYSZVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-phenylmorpholine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.